(1-etil-5-metoxi-1H-1,3-benzodiazol-2-il)metanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

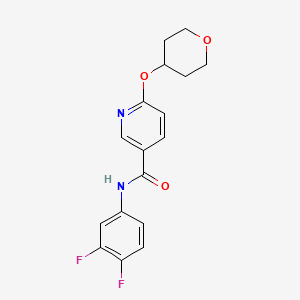

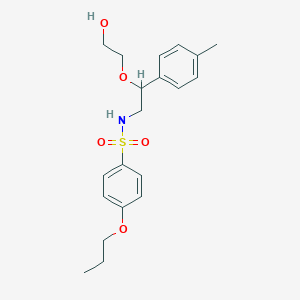

“(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol” is a chemical compound with the CAS Number: 1367868-50-5 . It has a molecular weight of 206.24 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H14N2O2/c1-3-13-10-5-4-8(15-2)6-9(10)12-11(13)7-14/h4-6,14H,3,7H2,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.24 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

- Los investigadores han explorado los derivados del indol por su potencial antiviral. Por ejemplo, el 6-amino-4-isobutoxi-1H-indol-2-carboxilato de metilo exhibió actividad inhibitoria contra el virus de la influenza A .

- Otros derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida demostraron potencia contra el virus Coxsackie B4 .

- Los indoles, tanto naturales como sintéticos, han mostrado promesa en el tratamiento del cáncer. Sus diversas propiedades biológicas los convierten en candidatos atractivos para el desarrollo de fármacos .

- Los derivados del indol poseen propiedades antimicrobianas. Los investigadores han investigado su eficacia contra diversas cepas bacterianas .

- Algunos compuestos del indol exhiben efectos antioxidantes, que son cruciales para combatir el estrés oxidativo y prevenir el daño celular .

- El andamiaje del indol se ha explorado por su papel en el control de la diabetes. Se necesitan más estudios para comprender sus mecanismos .

- Los investigadores han sintetizado derivados del indol y han evaluado su actividad antituberculosa in vitro contra Mycobacterium tuberculosis. Estos compuestos son prometedores para el tratamiento de la tuberculosis .

Actividad antiviral

Propiedades anticancerígenas

Efectos antibacterianos y antimicrobianos

Actividad antioxidante

Potencial antidiabético

Actividad antituberculosa

En resumen, “(1-etil-5-metoxi-1H-1,3-benzodiazol-2-il)metanol” exhibe una amplia gama de actividades biológicas, lo que lo convierte en un compuesto intrigante para una mayor exploración en el descubrimiento de fármacos y aplicaciones terapéuticas . Si desea obtener más información sobre algún aspecto específico, no dude en preguntar. 😊

Mecanismo De Acción

(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol acts as a selective antagonist of the α4 subunit-containing GABAA receptors. It binds to the receptor site and prevents the binding of GABA, the primary inhibitory neurotransmitter in the central nervous system. This results in a reduction of the inhibitory effects of GABA, leading to an increase in neuronal excitability.

Biochemical and Physiological Effects:

(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol has been shown to have a number of biochemical and physiological effects. It has been found to reduce the sedative effects of benzodiazepines, enhance the effects of alcohol, and reduce anxiety-like behavior in animal models. It has also been shown to improve memory performance in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol has several advantages for use in lab experiments. It is a selective antagonist of the α4 subunit-containing GABAA receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, it is important to note that (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol has a short half-life and is rapidly metabolized in vivo, which can limit its usefulness in certain experiments.

Direcciones Futuras

There are several potential future directions for research on (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol. One area of interest is the role of α4 subunit-containing GABAA receptors in the development of addiction and withdrawal. Another area of interest is the potential therapeutic applications of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol in the treatment of anxiety disorders and memory impairment. Additionally, further research is needed to investigate the pharmacokinetics and metabolism of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol in vivo.

In conclusion, (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique properties make it a useful tool for investigating the role of α4 subunit-containing GABAA receptors in various physiological and pathological processes. While there are limitations to its use in certain experiments, there are several potential future directions for research on (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol.

Métodos De Síntesis

(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol can be synthesized by reacting 2-amino-5-methoxybenzoic acid with ethyl chloroformate and then reducing the resulting ester with lithium aluminum hydride. The yield of the synthesis process is around 50%.

Safety and Hazards

Propiedades

IUPAC Name |

(1-ethyl-5-methoxybenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-3-13-10-5-4-8(15-2)6-9(10)12-11(13)7-14/h4-6,14H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHISCMDLGYDHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)OC)N=C1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2539410.png)

![5-(2-furyl)-N~3~-[3-(methylanilino)propyl]-3-isoxazolecarboxamide](/img/structure/B2539418.png)

![5-Ethyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2539421.png)